molecular formula C7H8N2O3 B12508330 Ethyl 5-formyl-1H-imidazole-2-carboxylate

Ethyl 5-formyl-1H-imidazole-2-carboxylate

Cat. No.: B12508330
M. Wt: 168.15 g/mol
InChI Key: IWVTXSLVZUMVHA-UHFFFAOYSA-N
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Description

Ethyl 5-formyl-1H-imidazole-2-carboxylate (CAS 1378887-90-1) is a high-purity, multifunctional synthetic intermediate designed for advanced research applications. This compound features a unique molecular scaffold that incorporates three distinct reactive sites: an imidazole core, a formyl group, and an ethyl carboxylate ester . This trifunctional nature makes it an exceptionally versatile building block in organic synthesis and medicinal chemistry. The imidazole ring is a privileged structure in drug discovery, frequently found in biologically active molecules and functional materials due to its ability to participate in hydrogen bonding and coordinate with metal ions . In drug discovery, the formyl group (-CHO) serves as a key handle for further chemical transformation, readily undergoing reactions such as nucleophilic addition, oxidation to a carboxylic acid, or reductive amination to form amine derivatives, including Schiff bases . Concurrently, the ethyl carboxylate group (-COOEt) can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing a pathway to diversify the compound's properties and interactions . These features make it a valuable precursor for generating libraries of compounds for high-throughput screening against various therapeutic targets. Beyond pharmaceutical research, this building block shows significant promise in materials science. Its functional groups can coordinate with metal ions, making it a potential ligand for constructing metal-organic frameworks (MOFs) and other coordination polymers . Additionally, it can serve as a precursor for the development of N-heterocyclic carbenes (NHCs), a powerful class of organocatalysts . The compound requires careful handling and storage under an inert atmosphere at 2-8°C to maintain stability . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H8N2O3

Molecular Weight

168.15 g/mol

IUPAC Name

ethyl 5-formyl-1H-imidazole-2-carboxylate

InChI

InChI=1S/C7H8N2O3/c1-2-12-7(11)6-8-3-5(4-10)9-6/h3-4H,2H2,1H3,(H,8,9)

InChI Key

IWVTXSLVZUMVHA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC=C(N1)C=O

Origin of Product

United States

Chemical Reactivity and Derivatization Strategies of Ethyl 5 Formyl 1h Imidazole 2 Carboxylate

Reactivity of the Formyl Moiety

The formyl group at the C5 position of the imidazole (B134444) ring is a primary site for various chemical modifications, including nucleophilic additions, condensation reactions, and oxidation-reduction processes.

Nucleophilic Additions to the Aldehyde Group

The electrophilic carbon atom of the formyl group is susceptible to attack by nucleophiles. A prominent example of this type of reaction is the Grignard reaction. While specific studies on ethyl 5-formyl-1H-imidazole-2-carboxylate are not extensively documented, the reactivity can be inferred from similar transformations on related imidazole systems. For instance, the addition of Grignard reagents, such as methylmagnesium bromide, to imidazole-4,5-dicarboxylates results in the formation of tertiary alcohols. chemicalbook.comgoogle.com This suggests that this compound would react with Grignard reagents to yield secondary alcohols at the C5 position.

Interactive Data Table: Plausible Nucleophilic Addition Reactions

ReactantReagent(s)/ConditionsExpected ProductPlausible Yield (%)
This compound1. CH₃MgBr, THF, 0°CEthyl 5-(1-hydroxyethyl)-1H-imidazole-2-carboxylate80-90
2. H₃O⁺ workup
This compound1. PhMgBr, THF, 0°CEthyl 5-(hydroxy(phenyl)methyl)-1H-imidazole-2-carboxylate75-85
2. H₃O⁺ workup

Condensation Reactions of the Formyl Group

The formyl group readily participates in condensation reactions to form new carbon-carbon or carbon-nitrogen bonds. These reactions are fundamental in extending the molecular framework. For example, 1H-imidazole-2-carbaldehyde is known to undergo condensation reactions with amino acids. medchemexpress.comthermofisher.com

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with active methylene (B1212753) compounds in the presence of a basic catalyst. This would lead to the formation of α,β-unsaturated systems.

Wittig Reaction: Reaction with a phosphorus ylide would convert the formyl group into an alkene.

Reductive Amination: The formyl group can react with primary or secondary amines to form an imine, which is then reduced in situ to the corresponding amine.

Interactive Data Table: Potential Condensation Reactions

Reaction TypeReagent(s)/ConditionsExpected Product
Knoevenagel CondensationMalononitrile, piperidine, ethanol, refluxEthyl 5-(2,2-dicyanovinyl)-1H-imidazole-2-carboxylate
Wittig ReactionPh₃P=CHCO₂Et, THF, refluxEthyl 5-(3-ethoxy-3-oxoprop-1-en-1-yl)-1H-imidazole-2-carboxylate
Reductive AminationBenzylamine, NaBH(OAc)₃, CH₂Cl₂Ethyl 5-((benzylamino)methyl)-1H-imidazole-2-carboxylate

Oxidation and Reduction Chemistry of the Aldehyde Functionality

The aldehyde group can be either oxidized to a carboxylic acid or reduced to a primary alcohol, providing pathways to other important derivatives. The oxidation of formyl groups on imidazole rings to carboxylic acids is a known transformation.

Oxidation: Reagents such as silver oxide (Tollens' reagent) or potassium permanganate (B83412) can be used to oxidize the formyl group to a carboxylic acid, yielding 2-(ethoxycarbonyl)-1H-imidazole-5-carboxylic acid.

Reduction: Mild reducing agents like sodium borohydride (B1222165) (NaBH₄) can selectively reduce the aldehyde to a primary alcohol without affecting the ester group, resulting in the formation of ethyl 5-(hydroxymethyl)-1H-imidazole-2-carboxylate.

Interactive Data Table: Oxidation and Reduction Reactions

Reaction TypeReagent(s)/ConditionsExpected Product
OxidationAgNO₃, NaOH, H₂O/EtOH2-(Ethoxycarbonyl)-1H-imidazole-5-carboxylic acid
ReductionNaBH₄, methanol (B129727), 0°C to rtEthyl 5-(hydroxymethyl)-1H-imidazole-2-carboxylate

Reactivity of the Carboxylate Ester Group

The ethyl carboxylate group at the C2 position offers another handle for derivatization, primarily through hydrolysis and transesterification.

Hydrolysis to the Corresponding Imidazole Carboxylic Acid

The ethyl ester can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid. A patented process describes the hydrolysis of a structurally similar compound, ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate, to its carboxylic acid in high yield using aqueous sodium hydroxide (B78521). nih.gov A similar approach would be applicable to this compound.

Interactive Data Table: Hydrolysis of the Ethyl Ester

ReactantReagent(s)/ConditionsProductReported Yield (%)Reference
Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate10% aq. NaOH, acetone, reflux, 3h4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylic acid95 nih.gov
This compound10% aq. NaOH, ethanol, reflux5-Formyl-1H-imidazole-2-carboxylic acid(Plausible) >90-

Transesterification Reactions

Transesterification allows for the conversion of the ethyl ester to other esters by reaction with a different alcohol in the presence of an acid or base catalyst. For example, heating the ethyl ester in methanol with a catalytic amount of sulfuric acid would be expected to produce mthis compound. This reaction is reversible, and driving it to completion often requires using the desired alcohol as the solvent.

Interactive Data Table: Plausible Transesterification Reaction

ReactantReagent(s)/ConditionsExpected Product
This compoundMethanol, cat. H₂SO₄, refluxMthis compound

Reactions with Organometallic Reagents

The formyl group and the ethyl ester group on the imidazole ring are both susceptible to nucleophilic attack by organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi). The aldehyde is generally more reactive than the ester, allowing for selective transformations under controlled conditions.

The reaction with Grignard or organolithium reagents primarily targets the electrophilic carbon of the formyl group. This addition reaction, followed by an aqueous workup, typically converts the aldehyde into a secondary alcohol. If an excess of a highly reactive organometallic reagent like a Grignard reagent is used, a second nucleophilic attack can occur at the ester carbonyl. youtube.com This subsequent reaction, after the initial formation of a ketone intermediate, leads to a tertiary alcohol. youtube.com

Less reactive organometallic compounds, such as Gilman reagents (lithium dialkylcuprates, R₂CuLi), offer a higher degree of selectivity. These reagents readily react with aldehydes but are generally unreactive towards esters. youtube.com This allows for the selective conversion of the formyl group to a secondary alcohol while leaving the ethyl carboxylate moiety intact. Organolithium reagents have been shown to add to deprotonated carboxylic acids to form ketones, a reaction that proceeds through a stable dianionic intermediate. masterorganicchemistry.com

Table 1: Reactivity with Organometallic Reagents

Reagent Type Primary Reactive Site Expected Product (after workup) Notes
Grignard (RMgX) (1 eq.) Formyl Group Secondary Alcohol Selective reaction is possible with controlled stoichiometry and temperature.
Grignard (RMgX) (excess) Formyl & Ester Groups Secondary & Tertiary Alcohols The aldehyde reacts first, followed by the ester. youtube.comyoutube.com
Organolithium (RLi) Formyl Group Secondary Alcohol Similar reactivity to Grignard reagents.
Gilman (R₂CuLi) Formyl Group Secondary Alcohol Highly selective for the aldehyde over the ester. youtube.com

Transformations of the Imidazole Nitrogen Atoms

The imidazole ring contains two nitrogen atoms: a pyrrole-type nitrogen (N-1) bearing a hydrogen atom and a pyridine-type imine nitrogen (N-3). The N-H proton is weakly acidic, and its removal creates a reactive imidazolate anion, which is central to many derivatization strategies.

The nucleophilic character of the imidazole ring allows for straightforward alkylation and acylation at the nitrogen atoms.

N-Alkylation: In the presence of a base (e.g., potassium carbonate), the N-H proton can be removed, and the resulting anion can be alkylated using various alkylating agents like alkyl halides. researchgate.net This reaction typically yields a mixture of N-1 and N-3 alkylated isomers due to the tautomeric nature of the imidazole ring. nih.gov The ratio of these isomers can be influenced by the nature of the substrate, the alkylating agent, and the reaction conditions. Studies on similar 1-hydroxyimidazoles have shown that alkylation can proceed selectively. researchgate.netresearchgate.net

N-Acylation: Reaction with acylating agents, such as acid chlorides or anhydrides, readily forms N-acylimidazole derivatives. youtube.com This reaction often proceeds by attacking the pyridine-like N-3 nitrogen, followed by a rapid intramolecular acyl group transfer to the N-1 position. Esterification can also occur at the ring nitrogen when using acid chlorides under certain conditions. nih.gov

Table 2: N-Alkylation and N-Acylation Reactions

Reaction Type Reagent Example Product Type
N-Alkylation Methyl Iodide (CH₃I), K₂CO₃ N-Methylimidazole derivative
N-Alkylation Benzyl Bromide (BnBr), NaH N-Benzylimidazole derivative
N-Acylation Acetyl Chloride (CH₃COCl) N-Acetylimidazole derivative
N-Acylation Acetic Anhydride ((CH₃CO)₂O) N-Acetylimidazole derivative

The proton at the N-1 position of the imidazole ring is the most acidic proton in the molecule. Its reactivity is fundamental to many derivatization strategies. Treatment with a strong base, such as sodium hydride (NaH) or n-butyllithium, quantitatively deprotonates the imidazole ring to form a sodium or lithium imidazolate salt.

This anionic intermediate is a powerful nucleophile and is the key reactive species in the N-alkylation and N-acylation reactions described previously. youtube.com The formation of the anion also enhances the electron-donating character of the imidazole ring, which can influence the regioselectivity of subsequent electrophilic substitution reactions on the ring carbons.

Derivatization Through Ring Substitutions

The imidazole ring is an aromatic system that can undergo electrophilic substitution reactions. The existing electron-withdrawing formyl and ester groups deactivate the ring compared to unsubstituted imidazole, but substitution is still possible under appropriate conditions. The C-4 position is the most electron-rich and, therefore, the most likely site for electrophilic attack.

Imidazole and its derivatives are known to undergo halogenation readily. slideshare.net Bromination, for example, can be achieved using molecular bromine (Br₂) in various solvents or with N-Bromosuccinimide (NBS). lookchem.comresearchgate.net The reaction of imidazole itself with bromine is often vigorous and can lead to polybrominated products, such as 2,4,5-tribromoimidazole. lookchem.com

For this compound, the deactivating nature of the substituents at C-2 and C-5 would direct electrophilic halogenation to the C-4 position. The reaction conditions, such as solvent and temperature, can be optimized to favor mono-halogenation. researchgate.net

Table 3: Halogenation Reactions

Reagent Potential Product Notes
Bromine (Br₂) in Acetic Acid Ethyl 4-bromo-5-formyl-1H-imidazole-2-carboxylate Classic conditions for electrophilic bromination. lookchem.com
N-Bromosuccinimide (NBS) Ethyl 4-bromo-5-formyl-1H-imidazole-2-carboxylate Milder brominating agent, may offer better selectivity.
N-Chlorosuccinimide (NCS) Ethyl 4-chloro-5-formyl-1H-imidazole-2-carboxylate For chlorination of the imidazole ring.

Nitration is a classic electrophilic aromatic substitution that can be performed on the imidazole ring. Typically, a mixture of nitric acid and sulfuric acid is used as the nitrating agent. The nitration of unsubstituted imidazole generally yields 4-nitroimidazole. youtube.com

For this compound, the strong electron-withdrawing effects of the formyl and ester groups make nitration more challenging and require forcing conditions. The substitution is expected to occur at the only available position, C-4. The synthesis of specific nitroimidazole isomers can be difficult and may result in low yields due to the deactivating nature of the ring. patsnap.comgoogle.com

Table 4: Nitration Reactions

Reagent Potential Product Notes
Nitric Acid (HNO₃) / Sulfuric Acid (H₂SO₄) Ethyl 5-formyl-4-nitro-1H-imidazole-2-carboxylate Standard conditions for nitration of aromatic rings. youtube.com
Nitric Acid (HNO₃) in Acetic Anhydride Ethyl 5-formyl-4-nitro-1H-imidazole-2-carboxylate Alternative nitrating system.

Nucleophilic Substitutions on Halogenated Imidazole Scaffolds

The derivatization of this compound can be expanded through initial halogenation of the imidazole ring, followed by nucleophilic substitution. The most likely position for electrophilic halogenation (e.g., with N-bromosuccinimide or N-chlorosuccinimide) would be the C4 position, given the directing effects of the N1-H and the C2-ester group. The resulting 4-halo-5-formyl-1H-imidazole-2-carboxylate would be a versatile intermediate for introducing a variety of substituents.

The success of nucleophilic substitution at the C4 position would be influenced by the electron-withdrawing nature of the adjacent formyl and carboxylate groups. These groups would activate the halo-imidazole towards substitution. A range of nucleophiles could potentially be employed in such reactions.

Table 1: Potential Nucleophilic Substitution Reactions on a Hypothesized Ethyl 4-halo-5-formyl-1H-imidazole-2-carboxylate Intermediate

NucleophileReagents and ConditionsExpected Product
Amines (R-NH₂)Pd-catalyzed (e.g., Buchwald-Hartwig amination) or heat in a suitable solventEthyl 4-amino-5-formyl-1H-imidazole-2-carboxylate derivatives
Alcohols (R-OH)Base (e.g., NaH, K₂CO₃) in an appropriate solventEthyl 4-alkoxy-5-formyl-1H-imidazole-2-carboxylate derivatives
Thiols (R-SH)Base (e.g., NaH, K₂CO₃) in an appropriate solventEthyl 4-(alkylthio)-5-formyl-1H-imidazole-2-carboxylate derivatives
Azide (B81097) (N₃⁻)Sodium azide in a polar aprotic solvent (e.g., DMF)Ethyl 4-azido-5-formyl-1H-imidazole-2-carboxylate

It is important to note that the N1-H of the imidazole is acidic and can be deprotonated under basic conditions, potentially leading to N-alkylation or other side reactions. Protection of the N1 position might be necessary to achieve selective C4 substitution.

Functional Group Tolerance and Selectivity in Derivatization

The presence of multiple reactive sites in this compound necessitates careful consideration of functional group tolerance and selectivity during derivatization. The primary sites for modification are the N1-H, the C5-formyl group, and the C2-ethyl ester.

The N1-H can be readily alkylated or acylated under basic conditions. The choice of base and electrophile would be crucial to avoid unwanted reactions with the other functional groups.

The C5-formyl group is susceptible to a variety of transformations characteristic of aldehydes:

Reductive Amination: The formyl group can be converted to an aminomethyl group by reaction with an amine in the presence of a reducing agent like sodium triacetoxyborohydride. This reaction is typically chemoselective and should not affect the ester group.

Wittig Reaction: The aldehyde can undergo a Wittig reaction to form an alkene, extending the carbon chain at the C5 position. The ylide used would need to be chosen carefully to avoid reaction with the ester.

Reduction: Selective reduction of the formyl group to a hydroxymethyl group can be achieved using mild reducing agents such as sodium borohydride. The ester group would likely be stable under these conditions.

The C2-ethyl ester can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions. Saponification with a base like lithium hydroxide at room temperature would likely be selective over the formyl group. The resulting carboxylic acid could then be coupled with amines to form amides using standard peptide coupling reagents.

Table 2: Selective Derivatization Strategies for this compound

Target Functional GroupReaction TypeReagents and ConditionsExpected Product
C5-FormylReductive AminationR-NH₂, NaBH(OAc)₃, DCEEthyl 5-(aminomethyl)-1H-imidazole-2-carboxylate derivative
C5-FormylWittig OlefinationPh₃P=CHR, THFEthyl 5-(alkenyl)-1H-imidazole-2-carboxylate derivative
C5-FormylReductionNaBH₄, MeOHEthyl 5-(hydroxymethyl)-1H-imidazole-2-carboxylate
C2-Ethyl EsterHydrolysisLiOH, THF/H₂O5-Formyl-1H-imidazole-2-carboxylic acid
N1-HAlkylationR-X, Base (e.g., K₂CO₃), DMFEthyl 1-alkyl-5-formyl-1H-imidazole-2-carboxylate

The interplay of the electronic effects of the formyl and ester groups influences the reactivity of the imidazole ring itself. For instance, the electron-withdrawing nature of both groups would deactivate the ring towards electrophilic attack but activate it towards nucleophilic attack, particularly on a halogenated derivative as discussed previously. Achieving high selectivity in derivatization reactions is a key challenge and would likely require careful optimization of reaction conditions.

Structural Elucidation and Spectroscopic Analysis Methodologies

Advanced NMR Spectroscopic Techniques for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment and spatial relationships of atoms.

The ¹H and ¹³C NMR spectra of Ethyl 5-formyl-1H-imidazole-2-carboxylate are characterized by a series of distinct signals, each corresponding to a unique nucleus within the molecule. The chemical shift (δ), measured in parts per million (ppm), is highly sensitive to the local electronic environment, providing crucial clues for signal assignment.

The ¹H NMR spectrum is expected to exhibit signals for the ethyl group protons (a quartet for the -CH₂- group and a triplet for the -CH₃ group), a singlet for the formyl proton (-CHO), a singlet for the C4-H proton of the imidazole (B134444) ring, and a broad signal for the N-H proton. The precise chemical shifts are influenced by the electron-withdrawing nature of the adjacent functional groups.

The ¹³C NMR spectrum provides information on the carbon skeleton. Key signals would include those for the carbonyl carbons of the ester and aldehyde groups, the carbons of the imidazole ring (C2, C4, and C5), and the carbons of the ethyl group. The chemical shifts of the imidazole ring carbons are particularly informative about the electronic distribution within the heterocyclic core.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

Proton Expected Chemical Shift (ppm) Multiplicity
N-H 10.0 - 12.0 br s
CHO 9.5 - 10.0 s
C4-H 7.5 - 8.0 s
-OCH₂CH₃ 4.2 - 4.5 q
-OCH₂CH₃ 1.2 - 1.5 t

Note: Expected values are based on typical ranges for similar functional groups and imidazole derivatives.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

Carbon Expected Chemical Shift (ppm)
CHO 180 - 190
C=O (ester) 155 - 165
C2 (imidazole) 140 - 150
C5 (imidazole) 135 - 145
C4 (imidazole) 120 - 130
-OCH₂CH₃ 60 - 65
-OCH₂CH₃ 13 - 16

Note: Expected values are based on typical ranges for similar functional groups and imidazole derivatives.

To unambiguously assign the ¹H and ¹³C NMR signals and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between protons, typically over two to three bonds. For this compound, a key correlation would be observed between the methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons of the ethyl group.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates the chemical shifts of protons directly attached to carbon atoms. It is instrumental in assigning the carbon signals based on the previously assigned proton signals. For instance, the C4-H proton signal would show a correlation to the C4 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment detects longer-range couplings between protons and carbons (typically over two to three bonds). It is crucial for identifying quaternary carbons and for connecting different functional groups. For example, the formyl proton (-CHO) would be expected to show correlations to the C5 and C4 carbons of the imidazole ring. Similarly, the N-H proton could show correlations to C2, C4, and C5, depending on the tautomeric form present.

Imidazole and its derivatives are known to exhibit annular tautomerism, where the proton on the nitrogen atom can migrate between the two nitrogen atoms of the ring. wikipedia.orgresearchgate.net In the case of this compound, two principal tautomers can exist. The position of this equilibrium can be influenced by factors such as solvent polarity and temperature.

NMR spectroscopy is a powerful tool to study this dynamic process. mdpi.com In cases of slow exchange on the NMR timescale, separate signals for each tautomer might be observed. More commonly, if the exchange is fast, time-averaged signals are observed. The chemical shifts of the ring carbons and protons are particularly sensitive to the tautomeric equilibrium. Variable temperature NMR studies can also provide insights into the thermodynamics of the tautomeric exchange. nih.gov The presence of different tautomeric forms can also be inferred from the observation of multiple cross-peaks in HMBC spectra. mdpi.com

Infrared and Raman Spectroscopic Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and the nature of the chemical bonds.

The IR and Raman spectra of this compound are expected to display characteristic absorption bands corresponding to the various functional groups.

N-H Stretching: A broad absorption band in the region of 3200-3500 cm⁻¹ in the IR spectrum is characteristic of the N-H stretching vibration of the imidazole ring, often broadened due to hydrogen bonding. researchgate.net

C-H Stretching: Aromatic C-H stretching vibrations of the imidazole ring typically appear around 3100 cm⁻¹. Aliphatic C-H stretching vibrations of the ethyl group are observed in the 2850-3000 cm⁻¹ region.

C=O Stretching: Two distinct and strong carbonyl (C=O) stretching bands are expected. The formyl group's C=O stretch usually appears at a higher frequency (around 1680-1700 cm⁻¹) than the ester carbonyl stretch (around 1710-1730 cm⁻¹). The exact positions can be influenced by conjugation and hydrogen bonding.

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the imidazole ring are expected in the 1400-1650 cm⁻¹ region. sci.am

C-O Stretching: The C-O stretching vibrations of the ester group will appear in the 1000-1300 cm⁻¹ range.

Table 3: Expected IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
Imidazole N-H Stretching 3200 - 3500 (broad)
Imidazole C-H Stretching ~3100
Ethyl C-H Stretching 2850 - 3000
Formyl C=O Stretching 1680 - 1700
Ester C=O Stretching 1710 - 1730
Imidazole Ring C=N, C=C Stretching 1400 - 1650
Ester C-O Stretching 1000 - 1300

Note: Expected values are based on typical ranges for similar functional groups and imidazole derivatives.

In the solid state and in concentrated solutions, this compound is expected to form intermolecular hydrogen bonds. The primary hydrogen bond donor is the N-H group of the imidazole ring, which can interact with the nitrogen atom of an adjacent imidazole ring or the oxygen atoms of the formyl or carboxylate groups. acs.orgresearchgate.netrsc.org

IR spectroscopy is particularly sensitive to hydrogen bonding. The N-H stretching vibration is a key indicator; its frequency shifts to lower wavenumbers, and the band becomes broader and more intense upon hydrogen bond formation. nih.gov The C=O stretching frequencies can also be affected, typically shifting to lower frequencies when the oxygen atom acts as a hydrogen bond acceptor. By analyzing these spectral shifts, the nature and strength of the hydrogen bonding network can be inferred.

Mass Spectrometric Characterization Techniques

Mass spectrometry serves as a cornerstone for the molecular analysis of this compound, providing definitive information on its mass, elemental formula, and structural integrity.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for unequivocally determining the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. For this compound, with a molecular formula of C₇H₈N₂O₃, the theoretical exact mass can be calculated. HRMS analysis, often coupled with techniques like electrospray ionization (ESI) or direct analysis in real time (DART), can measure the m/z of the protonated molecule [M+H]⁺ with a precision typically within 5 parts per million (ppm). nih.gov This level of accuracy allows for the confident assignment of the correct elemental formula, distinguishing it from other potential isobaric compounds. The accurate mass data obtained from HRMS is a critical first step in structural confirmation. nih.gov

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) is employed to probe the compound's structure by analyzing its fragmentation patterns. In an MS/MS experiment, the protonated molecular ion of this compound is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions are analyzed to piece together the molecular structure.

Based on the structure, a plausible fragmentation pathway can be predicted:

Loss of the ethyl group (-CH₂CH₃): A common fragmentation for ethyl esters, leading to a significant fragment ion.

Loss of the ethoxy group (-OCH₂CH₃): Cleavage of the ester C-O bond.

Decarbonylation of the formyl group (-CHO): Loss of a carbon monoxide (CO) molecule.

Cleavage of the imidazole ring: The heterocyclic core can undergo ring-opening or fragmentation, yielding characteristic ions that confirm the imidazole structure.

Analysis of a related compound, ethyl 1H-imidazole-2-carboxylate, in MS/MS experiments shows a precursor ion [M+H]⁺ at m/z 141.0659, which fragments into ions at m/z 113 and 95.1. nih.gov This suggests losses corresponding to the ethyl and carboxyl functionalities, providing a model for the fragmentation behavior expected from this compound and demonstrating how MS/MS elucidates structural motifs.

DART-Mass Spectroscopy Applications

Direct Analysis in Real Time (DART) mass spectrometry is an ambient ionization technique that allows for the rapid analysis of samples in their native state with minimal to no preparation. nih.govrsc.org This method involves exposing the sample to a stream of heated, metastable gas (typically helium or nitrogen), which desorbs and ionizes the analyte for mass spectrometric detection. nih.govrsc.org

The applications for this compound are significant:

High-Throughput Screening: DART-MS can be used for the rapid identification and confirmation of the compound in synthetic reaction mixtures, bypassing the need for chromatographic separation. nih.gov

Purity Assessment: It can quickly detect impurities or side-products in a sample.

Analysis of Complex Matrices: The technique has proven effective for detecting compounds in complex biological or environmental samples, suggesting its utility for studying the presence of imidazole derivatives without extensive extraction procedures. nih.govrsc.org

In studies of other compounds, DART-MS has been shown to produce intact molecular ions, often as the [M+H]⁺ adduct, providing clear molecular weight information. nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides unparalleled, definitive insight into the three-dimensional arrangement of atoms within a single crystal, revealing precise details about molecular geometry, conformation, and the forces governing crystal packing. While a specific crystal structure for this compound is not publicly documented, analysis of closely related imidazole and benzimidazole (B57391) carboxylates allows for a detailed and accurate prediction of its solid-state characteristics. nih.govnih.govresearchgate.net

Molecular Structure and Conformation in the Crystalline State

The crystal structure of this compound is expected to exhibit several key features based on analogous molecules. The central imidazole ring is anticipated to be essentially planar. nih.govresearchgate.net The ethyl carboxylate and formyl substituents attached to this ring, however, will likely show some degree of torsion or twisting relative to the plane of the ring.

In the related structure of Ethyl 1-methylimidazole-2-carboxylate, the carboxyethyl group is twisted by 4.43° relative to the imidazole plane. researchgate.net Similarly, in ethyl benzimidazole derivatives, the benzimidazole ring system is largely planar, with substituents adopting specific conformations. nih.govnih.gov The conformation of the ethyl group itself is typically staggered. These findings suggest that the formyl and ethyl carboxylate groups in the target molecule will adopt conformations that minimize steric hindrance while allowing for favorable intermolecular interactions.

Interactive Table: Expected Crystallographic Parameters for this compound (Based on Analogues)

ParameterExpected Value/SystemAnalog Source
Crystal SystemMonoclinic or Triclinic nih.gov, nih.gov, researchgate.net
Space GroupP2₁/c or P-1 nih.gov, researchgate.net
Imidazole RingEssentially Planar nih.gov, researchgate.net
C-N Bond Length (ring)~1.32–1.38 Å
C=O Bond Length~1.25–1.28 Å
Torsion Angle (Ester Group)~4-10° relative to ring plane , researchgate.net

This data is extrapolated from published crystal structures of related imidazole carboxylate derivatives.

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice is dictated by a network of non-covalent intermolecular interactions. For this compound, these interactions are critical for stabilizing the solid-state structure.

Hydrogen Bonding: The most significant interaction is expected to be hydrogen bonding involving the imidazole N-H proton, which can act as a hydrogen bond donor. The oxygen atoms of the carbonyl groups (both from the ester and the formyl moiety) and the non-protonated imidazole nitrogen are strong hydrogen bond acceptors. This often leads to the formation of centrosymmetric dimers or extended chains. nih.govnih.gov For instance, in related benzimidazole structures, O—H···N and C—H···O hydrogen bonds link molecules into dimers and chains. nih.govnih.gov

π-π Stacking: The aromatic imidazole rings are capable of engaging in π-π stacking interactions, where the planes of adjacent rings align. These interactions, with centroid-to-centroid distances typically around 3.8 Å, contribute significantly to the packing efficiency. nih.gov

Dipole-Dipole Interactions: The polar carbonyl groups introduce strong dipoles, leading to dipole-dipole interactions between antiparallel carbonyl groups on adjacent molecules, further stabilizing the crystal lattice. researchgate.net

These combined forces dictate a densely packed crystal structure, often resulting in stacked molecular layers or intricate three-dimensional networks. researchgate.netresearchgate.net

Interactive Table: Key Intermolecular Interactions in Imidazole Carboxylate Crystals

Interaction TypeDonorAcceptorTypical Geometry/EffectSource
Hydrogen BondN-H (imidazole)O=C (ester/formyl)Forms dimers or chains nih.gov, nih.gov
Hydrogen BondC-H (ring/alkyl)O=CConnects dimers into sheets nih.gov
π-π StackingImidazole RingImidazole RingParallel displaced stacks, ~3.8 Å distance nih.gov
Dipole-DipoleC=OO=CAntiparallel alignment researchgate.net

Disorder Analysis in Crystal Structures

In the crystallographic analysis of this compound, as with many organic molecules, the potential for structural disorder must be carefully considered. Disorder refers to the phenomenon where a molecule or a part of it does not occupy a single, fixed position in the crystal lattice but is distributed over two or more positions. mit.edunumberanalytics.com This averaging over the entire crystal can obscure the true local structure if not properly modeled. chimia.ch The analysis of such phenomena is crucial for an accurate structural determination and for understanding the molecule's conformational flexibility and intermolecular interactions within the crystalline state.

Disorder in crystal structures can be broadly categorized into static and dynamic types. Static disorder involves multiple, fixed orientations of a molecule or its fragments that are randomly distributed throughout the crystal. mit.educam.ac.uk In contrast, dynamic disorder arises from the thermal motion of atoms or groups of atoms, leading to an averaging of their positions. numberanalytics.comcam.ac.uk Distinguishing between static and dynamic disorder can often be achieved by conducting diffraction experiments at multiple temperatures. chimia.chnih.gov

For a molecule like this compound, several types of positional disorder could be anticipated due to the conformational freedom of its substituents.

Conformational Disorder of the Ethyl Carboxylate Group

The ethyl carboxylate group (-COOCH₂CH₃) is a common site for conformational disorder due to the relatively low energy barrier for rotation around the C-O and C-C single bonds. mit.edu This can result in the terminal ethyl group adopting multiple orientations within the crystal lattice. The refinement of such disorder typically involves a model where the disordered atoms are split into two or more positions, each with a fractional occupancy that sums to unity.

For instance, in related structures containing ethyl ester functionalities, the terminal methyl group or the entire ethyl chain has been observed to be disordered. The analysis involves identifying unusually large and elongated thermal ellipsoids (anisotropic displacement parameters) in the initial structural refinement, which suggests the presence of multiple, unresolved positions. mit.edu

An illustrative model for refining a disordered ethyl group is presented below:

AtomPosition A OccupancyPosition B OccupancyRefinement Restraints
C(terminal)0.60.4SAME/SADI, SIMU, DELU
H(terminal)0.60.4AFIX
This table is illustrative and demonstrates a typical refinement strategy for a disordered ethyl group. SAME/SADI, SIMU, and DELU are commands used in refinement software like SHELX to apply restraints on bond lengths, angles, and anisotropic displacement parameters, respectively. AFIX commands are used to fix the geometry of hydrogen atoms.

Orientational Disorder of the Formyl Group

The formyl group (-CHO) attached to the imidazole ring also has the potential to exhibit orientational disorder. Rotation around the C-C bond connecting the formyl group to the imidazole ring could lead to two co-existing planar orientations. The relative stability of these conformers and the energy barrier to their interconversion will dictate whether this manifests as static or dynamic disorder.

Tautomeric Disorder of the Imidazole Ring

The imidazole ring itself can exhibit disorder related to the position of the N-H proton. Prototropic tautomerism can lead to the hydrogen atom being associated with either of the two nitrogen atoms. nih.gov While the substitution pattern of this compound may favor one tautomer, the possibility of the minor tautomer co-crystallizing can lead to a disordered model where the proton is split between the two nitrogen atoms. This type of disorder has been observed in various imidazole derivatives. nih.gov

The analysis and refinement of disordered structures are critical for achieving a chemically reasonable and accurate final crystal structure model. It relies on careful interpretation of electron density maps and the use of appropriate restraints in the least-squares refinement process to model the disordered components realistically. cam.ac.uknih.gov

Computational and Theoretical Investigations of Ethyl 5 Formyl 1h Imidazole 2 Carboxylate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for the theoretical study of molecular systems. For derivatives of imidazole (B134444), DFT calculations have been successfully employed to elucidate various molecular properties.

Geometry Optimization and Electronic Structure Analysis

The initial step in the computational analysis of ethyl 5-formyl-1H-imidazole-2-carboxylate involves the optimization of its molecular geometry. This process seeks the lowest energy conformation of the molecule, providing key information on bond lengths, bond angles, and dihedral angles. For related imidazole derivatives, DFT calculations have been used to determine stable conformations and analyze the electronic structure. nih.govresearchgate.net

The electronic structure of substituted imidazoles is significantly influenced by the nature of the substituent groups. The formyl (-CHO) and ethyl carboxylate (-COOCH2CH3) groups in the target molecule are electron-withdrawing, which impacts the electron distribution within the imidazole ring. This, in turn, affects the molecule's reactivity, with regions of lower electron density being susceptible to nucleophilic attack and regions of higher electron density being prone to electrophilic attack. The analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) is crucial in this context. The HOMO-LUMO energy gap is a key indicator of chemical reactivity, with a smaller gap generally implying higher reactivity. For substituted imidazoles, it has been shown that different substituents can modulate this energy gap. researchgate.net

A molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution. For imidazole derivatives, MEP maps typically show negative potential (red and yellow regions) around the nitrogen atoms and the oxygen atoms of the carbonyl groups, indicating these are the most likely sites for electrophilic attack. researchgate.net Positive potential (blue regions) is generally found around the hydrogen atoms.

Table 1: Representative Optimized Geometrical Parameters for an Imidazole Derivative Core (Note: Data is illustrative and based on general findings for substituted imidazoles, not a specific calculation for this compound)

ParameterBond Length (Å)Bond Angle (°)
N1-C21.37
C2-N31.32
N3-C41.38
C4-C51.36
C5-N11.37
N1-C2-N3112.0
C2-N3-C4105.0
N3-C4-C5110.0
C4-C5-N1107.0
C5-N1-C2106.0

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts via GIAO)

For this compound, the proton of the formyl group would be expected to resonate at a significantly downfield chemical shift, typically in the range of 9-10 ppm, due to the strong deshielding effect of the carbonyl group. The protons on the imidazole ring will also have their chemical shifts influenced by the electronic effects of both the formyl and carboxylate substituents. Similarly, the 13C NMR spectrum would show a characteristic signal for the formyl carbon at a very downfield position, in addition to the signals for the imidazole ring carbons and the ethyl carboxylate group.

Time-Dependent DFT (TD-DFT) for Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for studying excited states and predicting electronic absorption spectra. TD-DFT calculations can provide information about the energies of electronic transitions, the corresponding oscillator strengths, and the nature of the orbitals involved in these transitions.

For this compound, TD-DFT calculations would likely predict electronic transitions in the UV-visible region. These transitions would primarily involve the promotion of an electron from occupied molecular orbitals (such as the HOMO) to unoccupied molecular orbitals (like the LUMO). The presence of the carbonyl groups and the aromatic imidazole ring suggests that π → π* and n → π* transitions would be the most significant.

Quantum Chemical Topology and Bonding Analysis

Quantum Chemical Topology provides a rigorous framework for analyzing the chemical bonding and non-covalent interactions within a molecule based on the topology of the electron density.

Atoms in Molecules (AIM) Theory for Intra- and Intermolecular Interactions

The Atoms in Molecules (AIM) theory, developed by Richard Bader, partitions the molecular space into atomic basins based on the gradient vector field of the electron density, ρ(r). uni-rostock.de This allows for the characterization of chemical bonds and other interactions through the analysis of bond critical points (BCPs). A BCP is a point along the bond path between two nuclei where the electron density is at a minimum with respect to the bond axis and a maximum in the perpendicular directions.

For imidazole derivatives, AIM analysis has been used to characterize the nature of intra- and intermolecular interactions, including hydrogen bonds. nih.govresearchgate.net The properties of the electron density at the BCP, such as its value (ρ(r_bcp)), its Laplacian (∇²ρ(r_bcp)), and the ellipticity (ε), provide quantitative information about the strength and nature of the bond.

Electron Density Distribution and Bond Critical Points

The analysis of electron density distribution and bond critical points reveals the nature of the chemical bonds within this compound. The bonds within the imidazole ring are expected to exhibit properties of polar covalent bonds. The C=O bonds of the formyl and carboxylate groups will be highly polarized, with significant electron density localized on the oxygen atoms.

The values of ρ(r_bcp) and ∇²ρ(r_bcp) at the bond critical points can be used to classify the interactions. For covalent bonds, ρ(r_bcp) is typically large and ∇²ρ(r_bcp) is negative. For closed-shell interactions, such as ionic bonds and van der Waals interactions, ρ(r_bcp) is small and ∇²ρ(r_bcp) is positive. In a study of forsterite, the relationship between bond critical point properties and bond lengths was explored, demonstrating the utility of this analysis. researchgate.net For imidazole derivatives, AIM analysis can also identify and characterize weaker interactions, such as intramolecular hydrogen bonds, which can influence the molecule's conformation and stability. nih.gov

Table 2: Representative AIM Parameters for Bonds in an Imidazole Derivative (Note: Data is illustrative and based on general findings for substituted imidazoles, not a specific calculation for this compound)

Bondρ(r_bcp) (a.u.)∇²ρ(r_bcp) (a.u.)
N-C (ring)~0.30~ -0.90
C-C (ring)~0.28~ -0.70
C=O~0.40~ +0.10
C-O~0.25~ +0.80

Molecular Dynamics and Conformational Analysis

Detailed molecular dynamics simulations and comprehensive conformational analyses for this compound have not been reported in peer-reviewed literature. Such studies would be valuable for understanding the molecule's flexibility, solvent interactions, and the accessible conformations that could influence its chemical reactivity and biological activity.

There are no published data on the energetic profiles of the rotational isomers (rotamers) of this compound. Such a profile would quantify the energy differences between various conformations, identifying the most stable, low-energy states. For related compounds, such as Ethyl 1-methylimidazole-2-carboxylate, studies have noted that the carboxyethyl group is twisted relative to the imidazole ring plane, and the carbonyl unit can adopt different orientations (syn or anti) relative to other ring substituents researchgate.net. A similar analysis for this compound would be necessary to determine its preferred conformations.

Computational Mechanistic Studies

Computational studies focused on the reaction mechanisms involving this compound, including its synthesis or subsequent reactions, are not documented in the available scientific literature.

There is no available research that has localized the transition states or calculated the reaction pathways for the synthesis of this compound. Mechanistic studies on the synthesis of other substituted imidazoles have been proposed, often involving multi-step reactions, but these are typically not accompanied by detailed computational energetics nih.govrsc.org. A computational study for this specific compound would involve mapping the potential energy surface of its formation reaction to identify the key transition states that govern the reaction rate and regioselectivity.

Without transition state calculations, there are no theoretical predictions for the reaction energetics and activation barriers for the formation of this compound. This information is crucial for understanding the feasibility and kinetics of a synthetic route and for optimizing reaction conditions.

Hirshfeld Surface Analysis and Intermolecular Interactions

A specific Hirshfeld surface analysis for this compound has not been published. However, this technique is frequently applied to other imidazole and carboxylate-containing heterocyclic compounds to analyze the intermolecular interactions that govern their crystal packing. eurjchem.comnih.govtandfonline.com

For a molecule like this compound, the primary intermolecular interactions expected would involve hydrogen bonds and other weak contacts. Based on analyses of similar structures, the following interactions would likely be significant: eurjchem.comnih.govmdpi.com

O···H/H···O Contacts: These would be among the most prominent interactions, likely representing classical N-H···O or weaker C-H···O hydrogen bonds involving the carbonyl oxygen atoms of the formyl and ester groups and the imidazole N-H group. These are typically seen as sharp spikes in the 2D fingerprint plots.

H···H Contacts: These interactions generally account for a large portion of the crystal packing, representing the contacts between hydrogen atoms on the peripheries of adjacent molecules.

C···H/H···C Contacts: These represent van der Waals interactions between carbon and hydrogen atoms.

N···H/H···N Contacts: These contacts would involve the nitrogen atoms of the imidazole ring.

π-Interactions: The formyl group, in conjunction with the imidazole ring, could potentially engage in n→π* or lp···π interactions, which have been observed in analogous formyl-substituted heterocycles. eurjchem.com

A hypothetical breakdown of the contributions of these interactions to the Hirshfeld surface, based on data from similar molecules, is presented in the table below. Please note that this is an illustrative example and not experimental data for the title compound.

Interaction TypeHypothetical Contribution to Hirshfeld Surface (%)
H···H40 - 50
O···H/H···O20 - 30
C···H/H···C10 - 15
N···H/H···N5 - 10
Other (C···C, C···N, etc.)< 5

Quantification of Specific Intermolecular Contacts (e.g., C-H···O, N-H···O, π-interactions)

The primary interactions expected to stabilize the crystal structure of this compound include:

N-H···O Hydrogen Bonds: The imidazole ring contains a protonated nitrogen (N-H) which can act as a hydrogen bond donor. This can form strong hydrogen bonds with the oxygen atoms of the carboxylate or formyl groups of neighboring molecules.

C-H···O Interactions: The various carbon-hydrogen bonds on the imidazole ring and the ethyl group can act as weak hydrogen bond donors, interacting with the electronegative oxygen atoms of the carbonyl groups. These interactions, although individually weak, can collectively contribute significantly to the crystal packing.

Studies on various imidazole derivatives have shown that H···H, C···H/H···C, and hydrogen bonds (like N-H···O and O-H···N) are the most significant contributors to the crystal packing. mdpi.comeurjchem.comnih.gov For instance, in a copper(II) complex containing an imidazole molecule, H···H contacts accounted for 52.0% of the Hirshfeld surface, C···H/H···C for 17.9%, and H···O/O···H for 10.1%. nih.gov Another study on imidazole-containing coordination compounds found that H···H interactions contributed 42.5–55.1%, H···C/C···H interactions 17.7–21.3%, and hydrogen bonds 15.7–25.3% to the total Hirshfeld surface area. mdpi.com

Based on analyses of analogous compounds, a representative quantification of intermolecular contacts for a molecule like this compound can be projected.

Interaction TypeProjected Percentage ContributionGoverning Moieties
H···H~40-55%Ethyl group, Imidazole ring C-H
C···H / H···C~15-25%Imidazole ring, Ethyl group
O···H / H···O (including N-H···O and C-H···O)~15-30%Carboxylate, Formyl, Imidazole N-H
π-π Stacking~2-5%Imidazole ring
Other (e.g., C···C, N···H)~2-7%Various

Visualization of Non-Covalent Interactions

The visualization of non-covalent interactions is crucial for a qualitative understanding of crystal packing. Hirshfeld surface analysis is a primary tool for this purpose. nih.govmdpi.com The Hirshfeld surface of a molecule is generated based on the electron density in the crystal, partitioning the space into regions where the electron density of the pro-molecule is greater than that of all other molecules combined. mdpi.com

Key visualization methods derived from Hirshfeld surface analysis include:

d_norm Surface: This property is mapped onto the Hirshfeld surface to identify significant intermolecular contacts. The d_norm value is negative where contacts are shorter than the van der Waals radii, and positive for longer contacts. Close contacts, such as strong hydrogen bonds, are visualized as distinct red spots on the d_norm surface, providing clear evidence of interactions like N-H···O. eurjchem.com

2D Fingerprint Plots: These plots provide a two-dimensional summary of all intermolecular contacts on the Hirshfeld surface. The plot is a histogram of d_e (distance to the nearest nucleus external to the surface) versus d_i (distance to the nearest nucleus internal to the surface). The distribution and shape of the points on this plot are characteristic of specific types of interactions. For example, sharp spikes are typical for strong directional interactions like hydrogen bonding, while more diffuse regions indicate van der Waals contacts. nih.gov The percentage contributions of different interactions, as listed in the table above, are derived from the deconstruction of these fingerprint plots. mdpi.comeurjchem.com

Another valuable tool is the Non-Covalent Interaction (NCI) plot, which is based on the electron density and its reduced density gradient. mdpi.com This method visualizes non-covalent interactions in real space, showing large, colored surfaces for different types of interactions: blue for strong attractive interactions (like hydrogen bonds), green for weak van der Waals interactions, and red for repulsive steric clashes. This provides a complementary and intuitive picture of the spatial arrangement and nature of the binding interactions within the crystal.

Applications As a Synthetic Intermediate in Advanced Molecular Construction

Precursor in the Synthesis of Complex Imidazole-Containing Molecules

The inherent reactivity of the formyl and carboxylate groups, coupled with the stability of the imidazole (B134444) ring, makes ethyl 5-formyl-1H-imidazole-2-carboxylate a sought-after precursor for intricate multi-step syntheses.

Building Block for Analogues of Natural Products (e.g., Netropsin (B1678217), Distamycin)

The oligopeptide antibiotics Netropsin and Distamycin are known for their ability to bind to the minor groove of DNA, exhibiting significant antibacterial, antiviral, and antitumor properties. ias.ac.in The core structure of these natural products consists of pyrrole (B145914) rings linked by peptide bonds. ias.ac.in To investigate and modify the DNA binding properties and biological activity of these compounds, researchers have synthesized a variety of analogues. ias.ac.inresearchgate.net In this context, imidazole-containing derivatives serve as valuable isosteres for the pyrrole units.

The synthesis of these analogues often involves the strategic incorporation of imidazole-based building blocks. While direct evidence of this compound in the synthesis of Netropsin and Distamycin analogues is not explicitly detailed in the provided search results, the synthesis of related imidazole-containing oligopeptides highlights the importance of functionalized imidazole precursors. nih.govresearchgate.net The formyl and carboxylate functionalities on the this compound scaffold provide convenient handles for elongation and coupling reactions necessary to construct the polyamide backbone of these natural product analogues. The curvature of the ligand is a crucial factor for its specific binding to the B-DNA minor groove, and the use of different heterocyclic rings like imidazole can modulate this feature. nih.gov

Intermediate in the Synthesis of Pharmaceutical Scaffolds

The imidazole moiety is a common feature in many clinically important drugs. This compound serves as a key intermediate in the synthesis of various pharmaceutical scaffolds, enabling the construction of complex molecules with desired therapeutic activities.

Angiotensin II receptor antagonists are a class of drugs used to treat hypertension and related cardiovascular diseases. epo.org Losartan (B1675146), a prominent member of this class, features a substituted imidazole ring as a core structural element. epo.orgresearchgate.net The synthesis of Losartan and its analogues often involves the construction of a highly substituted imidazole intermediate.

This compound and its derivatives are crucial precursors in some synthetic routes to these antagonists. For instance, 2-butyl-4-chloro-5-formyl-1H-imidazole is a key intermediate in the synthesis of Losartan. nih.govgoogle.com While the provided information does not directly link to the ethyl ester, the formyl group is essential for subsequent transformations, such as its reduction to a hydroxymethyl group, which is a key feature of Losartan. epo.org The synthesis of such complex imidazole intermediates highlights the importance of having readily available and versatile building blocks like this compound.

Table 1: Key Imidazole Intermediates in Angiotensin II Receptor Antagonist Synthesis
IntermediateRole in SynthesisReference Drug(s)
2-Butyl-4-chloro-5-formyl-1H-imidazolePrecursor to the core imidazole structureLosartan
2-Butyl-4-chloro-5-(hydroxymethyl)-1H-imidazoleDirect precursor to the imidazole portion of LosartanLosartan
Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylateKey intermediate for Olmesartan synthesisOlmesartan

HIV-1 integrase is a critical enzyme for the replication of the human immunodeficiency virus. nih.govnih.gov Inhibitors of this enzyme are a vital component of antiretroviral therapy. A number of potent HIV-1 integrase inhibitors are based on heterocyclic scaffolds, including those containing imidazole rings.

Research has focused on the discovery of novel inhibitors that target the interaction between HIV-1 integrase and the cellular cofactor LEDGF/p75. nih.govnih.gov In this area, 5-carbonyl-1H-imidazole-4-carboxamides have emerged as a promising class of inhibitors. nih.govresearchgate.net The synthesis of these complex molecules often starts from functionalized imidazole precursors. For example, novel 1,5-diaryl-1H-imidazole-4-carboxylic acids and their derivatives have been designed and synthesized as potential HIV-1 integrase inhibitors. nih.govsemanticscholar.org The synthetic strategies for these compounds often involve the construction of the imidazole ring through cycloaddition reactions, highlighting the utility of versatile building blocks. nih.govnih.gov While a direct synthetic route from this compound is not explicitly described, its functional groups make it an attractive starting material for the elaboration into such complex inhibitor frameworks.

The versatility of this compound extends to the synthesis of a broader range of biologically active molecules. The imidazole core is a key pharmacophore in numerous compounds with diverse therapeutic applications. For instance, ethyl 5-amino-1-N-substituted-imidazole-4-carboxylates have been synthesized and evaluated for their anticancer activity. nih.gov One derivative, ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate, showed significant inhibitory effects on the growth and proliferation of cancer cells. nih.gov The synthesis of such compounds often involves the introduction of the amino group at the 5-position, a transformation that could potentially be achieved from the formyl group of this compound through reductive amination or other chemical modifications.

Synthesis of Annulated Heterocyclic Systems (e.g., Triazoles, Quinolines)

The formyl and carboxylate groups of this compound are strategically positioned to facilitate the construction of fused heterocyclic systems. These annulated structures are of great interest in medicinal chemistry due to their rigid frameworks and potential for diverse biological activities.

The synthesis of 1,2,3-triazoles, for example, can be achieved through various methods, including the reaction of azides with activated alkynes or other suitable precursors. organic-chemistry.orgresearchgate.net While a direct synthesis of a triazole fused to the imidazole ring of this compound is not detailed, the formyl group can be a precursor to functionalities that can participate in triazole-forming reactions. For instance, it could be converted to an alkyne, which could then undergo a cycloaddition with an azide (B81097).

Similarly, the synthesis of quinoline (B57606) derivatives often involves the condensation of an aniline with a β-dicarbonyl compound or a related synthon. The functional groups on this compound could be manipulated to generate a suitable precursor for quinoline synthesis, although specific examples are not provided in the search results. The construction of annulated systems like nih.govnih.govnih.govtriazolo[4,5-d]pyridazin-4-ones from related 5-formyl-1,2,3-triazole-4-carboxylates demonstrates the utility of such ortho-dicarbonyl functionalities in building fused heterocyclic systems. mdpi.com

Role in the Development of Functional Materials

The bifunctional nature of this compound, possessing both an aldehyde and an ester group on an imidazole core, provides a versatile platform for the construction of novel functional materials. The imidazole ring itself can participate in hydrogen bonding and metal coordination, while the formyl and carboxylate groups offer sites for a variety of chemical transformations.

Polymer Chemistry Applications

While direct polymerization of this compound is not extensively documented, its reactive functional groups present significant potential for incorporation into polymeric structures. The formyl group can undergo condensation reactions with various monomers to form Schiff bases, which can then be polymerized. Additionally, the ethyl carboxylate group can be hydrolyzed to a carboxylic acid, which can then be used in polyesterification or polyamidation reactions.

Potential Polymerization Pathways:

Functional GroupPolymerization ReactionResulting Polymer Type
Formyl (-CHO)Condensation with diaminesPolyimine (Schiff base polymer)
Ethyl Carboxylate (-COOEt)Hydrolysis to -COOH, then reaction with diolsPolyester
Ethyl Carboxylate (-COOEt)Hydrolysis to -COOH, then reaction with diaminesPolyamide

These potential applications highlight the compound's utility as a monomer or a cross-linking agent to introduce the imidazole functionality into polymer backbones, thereby imparting specific properties such as thermal stability, conductivity, or metal-binding capabilities.

Nanomaterial Synthesis

In the field of nanotechnology, imidazole derivatives are utilized for the surface functionalization of nanoparticles, enhancing their stability, dispersibility, and functionality. Although specific research on this compound in this context is limited, the fundamental chemistry of its functional groups suggests its utility. The imidazole nitrogen atoms can coordinate to the surface of metal nanoparticles, while the formyl and carboxylate groups provide handles for further modification or for directing the self-assembly of nanomaterials.

For instance, imidazole-functionalized nanoparticles have been explored for various applications, and the principles can be extended to derivatives like this compound.

Advanced Dye Chemistry

The imidazole nucleus is a key component in many chromophores. The formyl group in this compound is a particularly useful functional group for the synthesis of dyes. It can readily participate in condensation reactions, such as the Knoevenagel condensation, with active methylene (B1212753) compounds to create larger conjugated systems, which are the basis for many organic dyes. The electronic properties of the resulting dye can be tuned by the choice of the reaction partner.

Catalysis and Ligand Design

The imidazole scaffold is central to the design of various ligands for catalysis, most notably N-heterocyclic carbenes (NHCs) and metal-coordinating ligands. The specific functionalities of this compound make it an interesting precursor for tailored ligand systems.

Precursor for N-Heterocyclic Carbene (NHC) Ligands

N-Heterocyclic carbenes are a class of persistent carbenes that have become ubiquitous ligands in organometallic chemistry and catalysis. They are typically generated by the deprotonation of an imidazolium salt. Imidazolium-2-carboxylates, which are structurally related to the title compound, have been identified as effective precursors for NHCs. These carboxylates can undergo decarboxylation to generate the corresponding NHC in situ.

The synthesis of an NHC precursor from this compound would involve N-alkylation or N-arylation at the non-substituted nitrogen of the imidazole ring to form an imidazolium salt. Subsequent chemical modifications of the formyl and carboxylate groups could be performed before or after carbene generation to fine-tune the steric and electronic properties of the resulting NHC ligand. The presence of the formyl group offers a site for further functionalization, allowing for the creation of bifunctional or "smart" ligands.

General Steps for NHC Synthesis from Imidazole Derivatives:

N-Alkylation/Arylation: Reaction of the imidazole with an alkyl or aryl halide to form an imidazolium salt.

Deprotonation/Decarboxylation: Use of a strong base or thermal decarboxylation of a corresponding carboxylate to generate the free carbene.

Design of Metal-Coordinating Ligands

Beyond NHCs, the imidazole ring and the additional functional groups of this compound allow for the design of a variety of other metal-coordinating ligands. The nitrogen atoms of the imidazole ring can directly coordinate to a metal center. Furthermore, the formyl and carboxylate moieties can act as additional donor sites, leading to the formation of multidentate ligands.

For example, the formyl group can be converted into an imine through condensation with a primary amine, introducing another nitrogen donor atom. The ethyl carboxylate can be hydrolyzed to a carboxylic acid, providing an oxygen donor. This versatility allows for the synthesis of ligands with varying denticity and coordination geometries, which is crucial for controlling the reactivity and selectivity of metal catalysts.

Examples of Ligand Synthesis from Imidazole Derivatives:

Starting Imidazole DerivativeReactionResulting Ligand TypePotential Metal Coordination
Imidazole-2-carboxaldehydeCondensation with amino acidsTridentate Schiff-base carboxylateN, N, O-coordination
Ethyl 4-methyl-5-imidazolecarboxylateReaction with Co(II)Coordination compoundN, O-coordination

The ability to synthesize such tailored ligands makes this compound a promising platform for the development of new catalysts for a wide range of chemical transformations.

Retrosynthetic Analysis Utilizing the Formyl Imidazole Carboxylate Moiety

Retrosynthetic analysis is a problem-solving technique in organic synthesis where a target molecule is deconstructed into simpler, commercially available, or easily synthesized precursors. This compound is an exemplary starting material from a retrosynthetic perspective because its functional groups correspond to reliable and predictable synthetic reactions.

A retrosynthetic approach involving this molecule would identify the core "formyl imidazole carboxylate" moiety within a more complex target. The key is to recognize that the substituents at the C2 and C5 positions, as well as the N1 position of the imidazole, can be disconnected to reveal this compound as the parent synthon.

Key Disconnection Strategies:

C5-Position Disconnections: Any carbon-based substituent at the C5 position can be traced back to the formyl group. This is the most versatile handle on the molecule.

Alkenes: A C=C double bond adjacent to the C5 position suggests a Wittig or Horner-Wadsworth-Emmons (HWE) reaction. The disconnection cleaves the double bond, reverting the alkene to the formyl group of the starting material and the corresponding phosphorus ylide.

Alcohols: A secondary alcohol at C5 points to a Grignard or organolithium addition to the formyl group. The disconnection breaks the C-C bond, yielding the aldehyde and an organometallic reagent.

Amines: A substituted aminomethyl group at C5 is indicative of reductive amination. This C-N bond can be disconnected to the formyl group and a primary or secondary amine.

Carboxylic Acids: A carboxylic acid group at C5 can be formed by the oxidation of the formyl group.

C2-Position Disconnections: The ethyl carboxylate group at C2 is a precursor to several functionalities.

Amides: An amide linkage at the C2 position is readily disconnected to the ethyl ester and an amine, implying a direct aminolysis or an activated carboxylic acid coupling. pharmaguideline.com

Carboxylic Acid: The ester can be hydrolyzed to the corresponding carboxylic acid, a common intermediate for further transformations. youtube.com

N1-Position Disconnections: The imidazole N-H allows for the introduction of various substituents.

N-Alkyl/Aryl Groups: A substituent on the N1 nitrogen suggests an N-alkylation or N-arylation reaction. The disconnection removes the group, reverting to the N-H of the parent imidazole. nih.gov

The strategic utility of this compound is that it provides three orthogonal points for molecular elaboration, allowing for the systematic and controlled assembly of complex structures. The formyl group is often addressed first due to its high reactivity, followed by modification of the ester and finally N-alkylation, although the sequence can be altered depending on the target molecule's specific requirements.

Functional GroupPositionPotential Synthetic TransformationsRetrosynthetic DisconnectionPrecursors
Formyl (-CHO)C5Wittig/HWE Olefination, Grignard Addition, Reductive Amination, Oxidation, Aldol CondensationC=C bond, C-C bond, C-N bondAlkene, Alcohol, Amine
Ethyl Carboxylate (-COOEt)C2Hydrolysis, Aminolysis, ReductionC-O bond, C-N bondCarboxylic Acid, Amide
Imidazole N-HN1N-Alkylation, N-Arylation, N-AcylationC-N bondAlkyl/Aryl Halide

Future Research Directions and Synthetic Challenges

Development of More Sustainable and Greener Synthetic Protocols

The chemical industry's growing emphasis on environmental responsibility necessitates a shift away from traditional synthetic methods that often rely on harsh reagents, toxic solvents, and energy-intensive conditions. For the synthesis of imidazole (B134444) derivatives, including Ethyl 5-formyl-1H-imidazole-2-carboxylate, future research will prioritize the development of more sustainable and greener protocols.

Key areas of focus include:

Solvent-Free Reactions: Carrying out reactions without a solvent medium can significantly reduce chemical waste and simplify product purification. asianpubs.org Research into solvent-free conditions for the synthesis of imidazole derivatives has already shown promise, offering advantages like high yields and mild reaction conditions. asianpubs.org

Green Solvents: When a solvent is necessary, the use of environmentally benign options such as water or bio-based solvents is a critical aspect of green chemistry. ijpsr.com The development of protocols utilizing such solvents for the synthesis of functionalized imidazoles is an active area of research. ijpsr.comtandfonline.com

Multicomponent Reactions (MCRs): MCRs, where multiple starting materials react in a single step to form a complex product, are inherently more efficient and atom-economical. iau.irias.ac.in Designing MCRs that can generate the this compound scaffold or its precursors would represent a significant advancement in sustainable synthesis. iau.irias.ac.in

Energy Efficiency: The use of alternative energy sources like microwave irradiation can accelerate reaction times and reduce energy consumption compared to conventional heating. ijpsr.com

The following table summarizes some green chemistry approaches applicable to imidazole synthesis:

Green Chemistry PrincipleApplication in Imidazole SynthesisPotential Benefits
Waste Prevention One-pot synthesis, multicomponent reactions. asianpubs.orgias.ac.inReduced number of steps, less waste generation. asianpubs.org
Atom Economy Multicomponent reactions that incorporate most atoms from the reactants into the final product. tandfonline.comMaximized efficiency of raw material usage.
Less Hazardous Chemical Syntheses Use of non-toxic reagents and solvents.Improved safety and reduced environmental impact.
Designing Safer Chemicals Synthesis of derivatives with improved biological profiles and reduced toxicity.Enhanced therapeutic potential and safety.
Safer Solvents and Auxiliaries Use of water, ionic liquids, or solvent-free conditions. asianpubs.orgijpsr.comtandfonline.comReduced volatile organic compound (VOC) emissions. asianpubs.org
Design for Energy Efficiency Microwave-assisted synthesis, reactions at ambient temperature. ijpsr.comFaster reactions and lower energy consumption. ijpsr.com
Use of Renewable Feedstocks Exploration of bio-based starting materials.Reduced reliance on fossil fuels.
Reduce Derivatives Avoidance of protecting groups through selective reactions. wikipedia.orgFewer synthetic steps and less waste. wikipedia.org
Catalysis Use of recyclable and highly efficient catalysts. ijpsr.comrsc.orgLower catalyst loading and potential for reuse. ijpsr.com

Exploration of Novel Catalytic Systems for Functionalization

Catalysis is at the heart of modern organic synthesis, enabling reactions with high efficiency and selectivity. For the functionalization of this compound, the exploration of novel catalytic systems is a crucial research direction.

Future research will likely focus on:

Heterogeneous Catalysts: Solid-supported catalysts, such as silica-supported acids or metal nanoparticles, offer significant advantages in terms of easy separation from the reaction mixture and recyclability. rsc.org The development of such catalysts for the synthesis and modification of the imidazole ring is a key area of interest. rsc.org

Nanocatalysts: Nanomaterials, with their high surface-area-to-volume ratio, can exhibit unique catalytic properties. The use of nano-sized catalysts, such as nano aluminum nitride, has been shown to be effective in the synthesis of substituted imidazoles. ias.ac.in

Organocatalysis: The use of small organic molecules as catalysts provides a metal-free alternative, which is particularly important in the synthesis of pharmaceutical intermediates to avoid metal contamination.

Photocatalysis: Visible-light-mediated photocatalysis is an emerging green technology that can enable novel transformations under mild conditions. organic-chemistry.org Its application to the functionalization of the imidazole core holds significant promise.

A recent study highlighted the potential of various fluoroboric acid-derived catalyst systems in the synthesis of substituted imidazoles, demonstrating how the choice of catalyst can control the selectivity of the reaction. rsc.org

Asymmetric Synthesis and Enantioselective Transformations

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of methods for the asymmetric synthesis of chiral derivatives of this compound is of paramount importance, especially for applications in medicinal chemistry.

Key research directions include:

Chiral Catalysts: The use of chiral catalysts, such as chiral phosphoric acids or metal complexes with chiral ligands, can induce enantioselectivity in reactions, leading to the formation of a single enantiomer of the product. nih.govacs.org

Enantioselective Functionalization: Developing methods to introduce new stereocenters into the imidazole ring or its substituents with high enantiomeric excess is a significant challenge. This could involve asymmetric hydrogenation, alkylation, or addition reactions.

Stereocontrolled Synthesis: The synthesis of complex molecules with multiple stereocenters requires precise control over the stereochemical outcome of each reaction step. acs.org Research into stereocontrolled methods for building upon the this compound scaffold is crucial for accessing novel and potent bioactive compounds. acs.org

Integration into Flow Chemistry Methodologies

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers numerous advantages, including enhanced safety, better temperature control, improved reproducibility, and ease of scalability. youtube.com The integration of the synthesis and functionalization of this compound into flow chemistry methodologies is a promising avenue for future research.

Benefits of flow chemistry include:

Improved Safety: The small reaction volumes in flow reactors minimize the risks associated with highly exothermic or hazardous reactions. youtube.com

Precise Control: Flow systems allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. youtube.comacs.org

Automation and High-Throughput Screening: Flow chemistry can be readily automated, enabling the rapid synthesis of libraries of compounds for high-throughput screening in drug discovery. youtube.com

Multi-step Synthesis: Multiple reaction steps can be integrated into a single continuous flow process, eliminating the need for isolation and purification of intermediates. nih.gov

The continuous flow synthesis of substituted imidazoles has been demonstrated to be a powerful technique for process enhancement and reducing the environmental impact of chemical processes. acs.org

Computational Design of Novel Reactivity and Selectivity

Computational chemistry has become an indispensable tool in modern drug discovery and process development. The use of computational methods to design novel reactions and predict their outcomes can significantly accelerate the research and development process.

Applications in the context of this compound include:

Reaction Mechanism Studies: Computational modeling can provide detailed insights into reaction mechanisms, helping chemists to understand the factors that control reactivity and selectivity.

Catalyst Design: Computational methods can be used to design new catalysts with improved activity and selectivity for specific transformations.

Predicting Properties: The physicochemical and biological properties of novel derivatives can be predicted using computational tools, allowing for the prioritization of synthetic targets.

Targeted Synthesis of Complex Architectures with Precise Stereocontrol

The ultimate goal of developing novel synthetic methodologies is to enable the targeted synthesis of complex molecules with precise control over their three-dimensional structure. For this compound, this means leveraging its versatile functional groups to construct intricate molecular architectures with specific biological targets in mind.

Future research in this area will involve:

Late-Stage Functionalization: Developing methods to modify the imidazole scaffold in the final stages of a synthesis allows for the rapid generation of a diverse range of analogs from a common intermediate.

Divergent Synthesis: Designing synthetic routes that allow for the creation of multiple, structurally diverse compounds from a single starting material.

Total Synthesis of Natural Products: Using this compound as a key building block in the total synthesis of complex natural products containing the imidazole moiety.

The stereocontrolled synthesis of chiral quaternary imidazole derivatives has been shown to be a viable pathway to important and novel amino acid derivatives, highlighting the potential for creating complex and valuable molecules from imidazole precursors. acs.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.